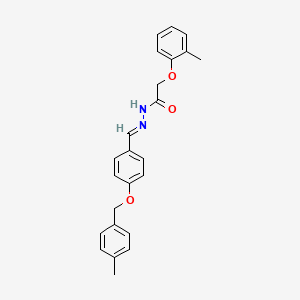![molecular formula C13H14N2O2 B12005524 2-phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione CAS No. 2179-08-0](/img/structure/B12005524.png)
2-phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable target for synthetic and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione typically involves cyclocondensation reactions. One common method starts with the reaction of 2-aminopyridine with phenylglyoxal under acidic conditions, leading to the formation of the imidazo-pyridine core. This reaction is often carried out in solvents such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the cyclocondensation process, making it more suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, which typically result in the reduction of the imidazo ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can be achieved using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: N-oxides of the imidazo-pyridine ring.
Reduction: Reduced imidazo-pyridine derivatives.
Substitution: Halogenated or alkylated imidazo-pyridine compounds.
Aplicaciones Científicas De Investigación
2-Phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in disease pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry: Utilized in the development of agrochemicals and materials science, particularly in the creation of novel polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione exerts its effects is largely dependent on its interaction with molecular targets. It often acts by binding to active sites of enzymes or receptors, thereby inhibiting their activity. For example, in cancer research, it may inhibit kinase enzymes, leading to the disruption of signaling pathways that promote cell proliferation.
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: Another fused heterocycle with similar reactivity but different biological activity.
Imidazo[1,5-a]quinoline: Known for its antiviral and anticancer properties.
Benzimidazole: Widely used in pharmaceuticals for its broad-spectrum biological activity.
Uniqueness: 2-Phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione stands out due to its specific structural features that allow for unique interactions with biological targets. Its fused ring system provides a rigid framework that can be functionalized to enhance its activity and selectivity in various applications.
Propiedades
Número CAS |
2179-08-0 |
|---|---|
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
2-phenyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione |
InChI |
InChI=1S/C13H14N2O2/c16-12-11-8-4-5-9-14(11)13(17)15(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 |
Clave InChI |
QWAOLYQIJVREPT-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2C(C1)C(=O)N(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-tert-butylphenyl)-4-{[(E)-furan-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005441.png)


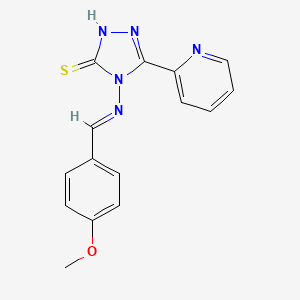
![Ethyl 2-({[2-(ethoxycarbonyl)anilino]carbonyl}amino)benzoate](/img/structure/B12005464.png)

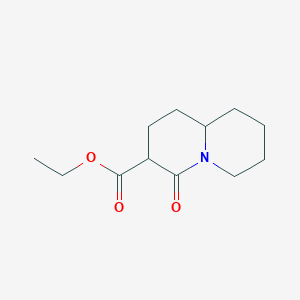
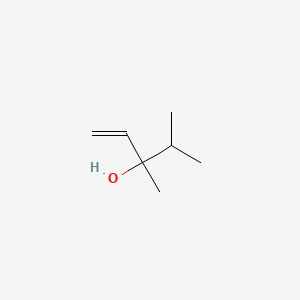
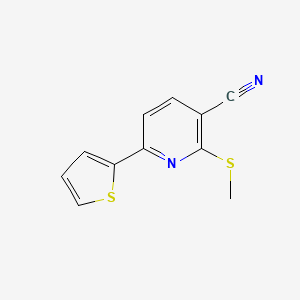
![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005497.png)
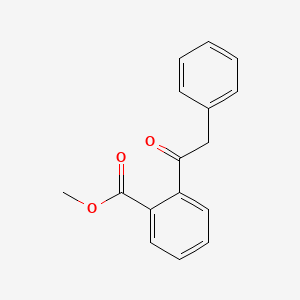
![(5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12005514.png)

